molecular formula C11H10N2OS B3249637 3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 1955515-72-6

3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No. B3249637
CAS RN: 1955515-72-6
M. Wt: 218.28
InChI Key: DTSJJPWAFBMZRB-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule .


Synthesis Analysis

Synthesis analysis involves retrosynthetic analysis, which is a technique for planning an organic synthesis by transforming a target molecule into simpler precursor structures without assumptions regarding starting materials .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic level. This is often studied using computational chemistry methods .

Safety and Hazards

Information on safety and hazards is usually available in the material safety data sheet (MSDS) for the compound. This includes information on toxicity, flammability, and environmental impact .

Future Directions

Future research directions could involve finding new synthetic routes, discovering new reactions, studying the compound’s potential applications, and investigating its environmental impact .

properties

IUPAC Name

3-methyl-3-methylsulfanyl-2-oxo-1H-indole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-11(15-2)8-5-3-4-7(6-12)9(8)13-10(11)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSJJPWAFBMZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC(=C2NC1=O)C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
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3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
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3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
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3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
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3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
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3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile

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